molecular formula C14H10BrNO4S B12701344 4-(((4-Bromophenyl)thio)methyl)-3-nitrobenzoic acid CAS No. 103439-92-5

4-(((4-Bromophenyl)thio)methyl)-3-nitrobenzoic acid

Cat. No.: B12701344
CAS No.: 103439-92-5
M. Wt: 368.20 g/mol
InChI Key: VSSNKGLXRKEOPQ-UHFFFAOYSA-N
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Description

4-(((4-Bromophenyl)thio)methyl)-3-nitrobenzoic acid is an organic compound that features a bromophenyl group, a thioether linkage, and a nitrobenzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(((4-Bromophenyl)thio)methyl)-3-nitrobenzoic acid typically involves the following steps:

    Formation of the Thioether Linkage: This can be achieved by reacting 4-bromothiophenol with a suitable alkylating agent, such as methyl iodide, under basic conditions.

    Nitration: The resulting thioether can then be nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group onto the benzene ring.

    Carboxylation: Finally, the compound can be carboxylated by treating it with carbon dioxide under high pressure and temperature in the presence of a suitable catalyst.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The thioether linkage can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group can be reduced to an amine using reducing agents like tin(II) chloride or iron powder in acidic conditions.

    Substitution: The bromine atom can undergo nucleophilic substitution reactions with various nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Tin(II) chloride, iron powder, hydrochloric acid.

    Substitution: Amines, thiols, polar aprotic solvents like dimethylformamide (DMF).

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amino derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, 4-(((4-Bromophenyl)thio)methyl)-3-nitrobenzoic acid can be used as a building block for the synthesis of more complex molecules. Its functional groups allow for further chemical modifications, making it a versatile intermediate.

Biology

In biological research, this compound can be used to study the effects of nitroaromatic compounds on biological systems. Its derivatives may exhibit interesting biological activities, such as antimicrobial or anticancer properties.

Medicine

In medicinal chemistry, derivatives of this compound could be explored for their potential therapeutic effects. The presence of the nitro group and the thioether linkage may impart unique pharmacological properties.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as enhanced thermal stability or conductivity.

Mechanism of Action

The mechanism of action of 4-(((4-Bromophenyl)thio)methyl)-3-nitrobenzoic acid would depend on its specific application. For instance, if used as an antimicrobial agent, it may exert its effects by disrupting bacterial cell membranes or interfering with essential enzymatic processes. The nitro group could undergo bioreduction to form reactive intermediates that damage cellular components.

Comparison with Similar Compounds

Similar Compounds

    4-Bromophenyl derivatives: Compounds like 4-bromophenylamine and 4-bromophenylacetic acid share the bromophenyl group but differ in their functional groups.

    Thioether-containing compounds: Compounds such as thioanisole and methyl phenyl sulfide contain the thioether linkage but lack the nitro and carboxylic acid groups.

    Nitrobenzoic acids: Compounds like 3-nitrobenzoic acid and 4-nitrobenzoic acid share the nitrobenzoic acid moiety but lack the thioether and bromophenyl groups.

Uniqueness

4-(((4-Bromophenyl)thio)methyl)-3-nitrobenzoic acid is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of the bromophenyl group, thioether linkage, and nitrobenzoic acid moiety in a single molecule makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

103439-92-5

Molecular Formula

C14H10BrNO4S

Molecular Weight

368.20 g/mol

IUPAC Name

4-[(4-bromophenyl)sulfanylmethyl]-3-nitrobenzoic acid

InChI

InChI=1S/C14H10BrNO4S/c15-11-3-5-12(6-4-11)21-8-10-2-1-9(14(17)18)7-13(10)16(19)20/h1-7H,8H2,(H,17,18)

InChI Key

VSSNKGLXRKEOPQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1SCC2=C(C=C(C=C2)C(=O)O)[N+](=O)[O-])Br

Origin of Product

United States

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